4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazopyridine family. This compound features a fused imidazole and pyridine ring system, characterized by the presence of a cyclopentyl group at the 4-position of the imidazo ring. The unique structure of this compound contributes to its diverse chemical properties and potential applications in medicinal chemistry.
The compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. Its development is significant in the context of drug discovery and material science, where imidazopyridine derivatives are explored for their biological activities and functional properties.
4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is classified as a heterocyclic aromatic compound. It is part of a larger class of compounds known for their pharmacological relevance, particularly in the development of therapeutic agents targeting various diseases.
The synthesis of 4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves cyclization reactions that can be achieved through several synthetic routes:
The reaction conditions often require careful control over temperature and pH to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are typically employed to monitor the progress and purity of the synthesized product.
The molecular structure of 4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be described using various structural representations:
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4 |
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | 4-Cyclopentyl-3H-imidazo[4,5-c]pyridine |
| InChI | InChI=1S/C12H14N4/c1-2-3-8-9(10)11-12(14)13-7(8)6(2)1/h1-3,11-12H,(H2,13) |
| Canonical SMILES | C1CCC1C2=C(N=C(N2)C=CN=C1)N=C |
4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo several types of chemical reactions:
Reagents used in these reactions include:
The mechanism of action for 4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is primarily related to its interaction with specific biological targets. Research indicates that compounds within this class may act as enzyme inhibitors or receptor modulators:
The physical properties include:
Chemical properties include:
The applications of 4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine are diverse:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1